Cyclopropyltriphenylphosphonium bromide
Overview
Description
Cyclopropyltriphenylphosphonium bromide is an organic compound with the molecular formula C21H20BrP. It is a white to slightly yellowish crystalline powder that is soluble in water and hygroscopic. This compound is commonly used in organic synthesis, particularly as a Wittig reagent for the conversion of carbonyl compounds to cyclopropylidene derivatives .
Preparation Methods
Cyclopropyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyclopropyl bromide. The reaction is typically carried out in an inert atmosphere to avoid moisture and oxygen, which can affect the yield and purity of the product. The reaction conditions often involve the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction .
Chemical Reactions Analysis
Cyclopropyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Hydroalkynylation: It reacts with alkynes to form cyclopropylidenemethylarylethynynes
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and bases like sodium hydride (NaH). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclopropyltriphenylphosphonium bromide has several scientific research applications:
Chemistry: It is widely used as a Wittig reagent in organic synthesis to convert carbonyl compounds to cyclopropylidene derivatives. .
Biology: It has been studied for its potential antitumor activity against the growth of tissue culture cells originating from human epidermoid carcinoma of the nasopharynx
Medicine: Its cytotoxic activity makes it a candidate for further research in cancer treatment
Industry: It is used for electrolytic polarization of zinc and as a reactant in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of cyclopropyltriphenylphosphonium bromide involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form cyclopropylidene derivatives through the formation of a phosphonium ylide intermediate. This intermediate then undergoes a [2+2] cycloaddition reaction with the carbonyl compound to form the desired product .
Comparison with Similar Compounds
Cyclopropyltriphenylphosphonium bromide can be compared with other similar compounds such as:
- Methyltriphenylphosphonium bromide
- Propyltriphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
These compounds share similar structures and reactivity patterns but differ in the alkyl group attached to the phosphonium center. This compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric properties .
Properties
IUPAC Name |
cyclopropyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPWFKHMCNRJCL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931001 | |
Record name | Cyclopropyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14114-05-7 | |
Record name | Phosphonium, cyclopropyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14114-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014114057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropyltriphenylphosphonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Cyclopropyltriphenylphosphonium bromide in organic synthesis?
A1: this compound is a valuable reagent in organic synthesis, primarily used for constructing cyclopropylidene compounds. [, ] This is achieved through its reaction with carbonyl compounds, such as aldehydes and ketones, in the presence of a strong base like butyllithium. [] This reaction, known as the Wittig olefination, forms a carbon-carbon double bond, introducing the cyclopropylidene group into the molecule. []
Q2: Can you provide specific examples of compounds synthesized using this compound?
A2: Certainly. One notable example is its use in synthesizing a series of 26,27-cyclopropylidine side chain modified sterols. [] These sterols were synthesized by reacting this compound with specific aldehydes derived from sterols. [] The resulting compounds have potential as mechanism-based inactivators of the (S)-Adenosyl-L-methionine: Δ24(25)− Sterol Methyl Transferase enzyme. []
Q3: Besides its role in cyclopropylidene compound synthesis, are there other applications for this compound?
A3: While primarily known for its use in Wittig reactions, this compound can be further modified to expand its applications. For instance, it can be converted to [1-(Ethoxycarbonyl)cyclopropyl]triphenylphosphonium Tetrafluoroborate. [] This modified reagent facilitates annulation reactions with nucleophile–carbonyl pairs, broadening its utility in synthetic chemistry. []
Q4: What are the physicochemical properties and storage recommendations for this compound?
A4: this compound is a white, nonhygroscopic crystalline solid with a melting point of 179–181 °C. [] It demonstrates good solubility in chloroform but limited solubility in solvents like DMSO, DMF, and HMPT. It is practically insoluble in diethyl ether. [] For optimal storage, keeping it in a well-sealed container at room temperature is recommended. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.